molecular formula C6H11BF4N2 B125613 1-Ethyl-3-methylimidazolium tetrafluoroborate CAS No. 143314-16-3

1-Ethyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B125613
CAS No.: 143314-16-3
M. Wt: 197.97 g/mol
InChI Key: CUNYTRQQXKCRTJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid. It is known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-Butyl-3-methylimidazolium tetrafluoroborate has a longer alkyl chain, which can influence its solubility and viscosity .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNYTRQQXKCRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049218
Record name 1-Ethyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143314-16-3
Record name 1-Ethyl-3-methylimidazolium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143314-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate
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Synthesis routes and methods

Procedure details

22.3 ml of N-methylimidazole and 120 ml of 1,2-dichloroethane were introduced into a 250 ml glass flask under an argon atmosphere. 53.2 g of triethyloxonium tetrafluoroborate was added in small portions. The reaction medium was observed to heat up slightly and the solvent was then refluxed for 1 hour 30 minutes. The molten salt formed was colorless, non miscible and denser than the 1,2-dichloroethane. It was separated by simple decanting and drawn under vacuum using a vane pump.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium tetrafluoroborate?

A1: The molecular formula of [EMIM][BF4] is C6H11BF4N2, and its molecular weight is 197.96 g/mol.

Q2: Are there any computational studies on the structure of [EMIM][BF4]?

A2: Yes, density functional theory (DFT) calculations have been used to optimize the 3D molecular structure of [EMIM][BF4] and study its vibrational frequencies. These studies indicate the presence of hydrogen bonds between the cation and anion of [EMIM][BF4]. []

Q3: What is the thermal stability of [EMIM][BF4]?

A3: [EMIM][BF4] exhibits high thermal stability, remaining in a gel phase up to 125 °C when incorporated into a specific gel polymer electrolyte. []

Q4: How does [EMIM][BF4] behave under high pressure?

A4: [EMIM][BF4] can be superpressed without crystallization up to ~7 GPa. Above 2.8 GPa, it behaves as a superpressurized glass. Notably, the alkyl chain of the [EMIM]+ cation undergoes significant perturbation under high pressure, while the imidazolium ring remains relatively unaffected. [, ]

Q5: Can [EMIM][BF4] be used as a catalyst?

A5: Yes, [EMIM][BF4] has shown catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs). It acts as both a catalyst and a reaction medium in this reaction. The [BF4] anion is believed to provide an acidic environment that facilitates the reaction. []

Q6: Has [EMIM][BF4] been explored in biomass conversion?

A6: Research has investigated the use of [EMIM][BF4] as a catalyst for hydrolyzing Saccharina japonica, a macroalgae species, to produce reducing sugars. Results suggest that [EMIM][BF4] can effectively catalyze this process, indicating its potential application in biomass conversion for biofuel production. []

Q7: Have QSAR models been developed for [EMIM][BF4]?

A7: Yes, QSPR (Quantitative Structure-Property Relationship) models have been developed to correlate the activity coefficients at infinite dilution of organic solutes in [EMIM][BF4] with their structural descriptors, including dipole moment, energy gap, hydration energy, and hydrophobic parameters. []

Q8: Have molecular dynamics simulations been used to study [EMIM][BF4]?

A8: Yes, molecular dynamics simulations have been used extensively to study the structure and properties of [EMIM][BF4] in various applications, such as understanding its behavior in mixtures with ethanol, water, and other solvents. [, , ]

Q9: Can [EMIM][BF4] be used in electrochemical applications?

A9: Yes, [EMIM][BF4] shows promise as an electrolyte in various electrochemical applications.

  • It has been investigated for use in supercapacitors, demonstrating high specific capacitance and energy density. []
  • It has also been studied as an electrolyte component in sodium-ion batteries, exhibiting a wide electrochemical stability window and promising ionic conductivity. []

Q10: How does [EMIM][BF4] interact with metal surfaces?

A10: [EMIM][BF4] has been studied in electrochemical systems involving metal electrodes:

  • In situ STM studies reveal that [EMIM][BF4] does not induce rapid surface reconstruction on a Cd(0001) electrode. []
  • EQCM studies demonstrate the electrochemical behavior of the [Au(III)Cl4]−-[Au(I)Cl2]−-Au(0) redox system in [EMIM][BF4], highlighting its potential in gold electrochemistry. []

Q11: Has [EMIM][BF4] been investigated as a mobile phase additive in HPLC?

A11: Yes, [EMIM][BF4] has been explored as a green alternative mobile phase additive in HPLC for lipophilicity assessment. While it effectively reduces silanophilic interactions, it might not be ideal for reproducing octanol-water partitioning due to ion pair formation with basic compounds. []

Q12: Are there any studies on the environmental impact of [EMIM][BF4]?

A12: While the provided research focuses mainly on the physicochemical and electrochemical properties of [EMIM][BF4], one study utilizes its water solubility to develop a biodegradable vibration sensor using a pullulan-[EMIM][BF4] composite. This highlights the potential for designing electronic devices with minimal environmental impact. []

Q13: Are there any alternative ionic liquids similar to [EMIM][BF4]?

A13: Yes, various other ionic liquids with different cation and anion combinations are being explored as potential alternatives to [EMIM][BF4]. The choice of an ionic liquid depends on the specific application and desired properties. [, ]

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